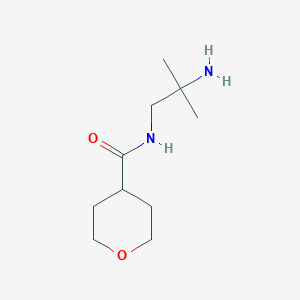
N-(2-amino-2-methylpropyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves the reaction of oxane-4-carboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-2-methylpropyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-amino-2-methylpropyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in gene expression and cellular processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(2-methylsulfanylpropyl)oxane-4-carboxamide: Known for its potent inhibition of histone deacetylase (HDAC), making it a valuable compound in cancer research.
Indole 2 and 3-carboxamides: These compounds have been studied for their strong enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
N-(2-amino-2-methylpropyl)oxane-4-carboxamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-(2-amino-2-methylpropyl)oxane-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,11)7-12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
Clave InChI |
JZOAKAMUDGDSEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)


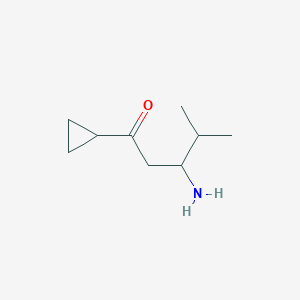
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
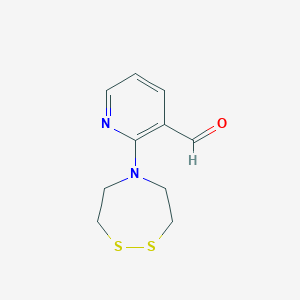
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
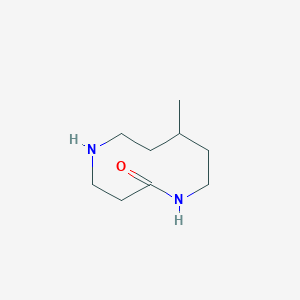
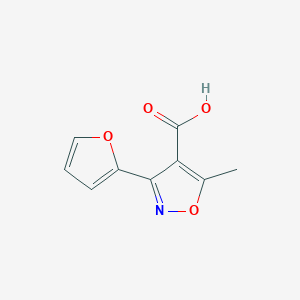
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
